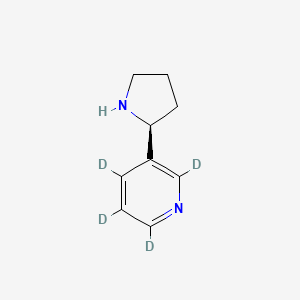
(S)-Nornicotine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Nornicotine-d4 is a deuterated form of (S)-Nornicotine, a naturally occurring alkaloid found in tobacco plants The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Nornicotine-d4 typically involves the deuteration of (S)-Nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are critical, and therefore, rigorous quality control measures are implemented throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Nornicotine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (S)-Nornicotine N-oxide, while reduction can produce (S)-Nornornicotine.
Wissenschaftliche Forschungsanwendungen
(S)-Nornicotine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of nicotine-related compounds.
Biology: Helps in understanding the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nicotine and its analogs.
Industry: Employed in the development of smoking cessation products and in the study of tobacco-related diseases.
Wirkmechanismus
The mechanism of action of (S)-Nornicotine-d4 involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. This compound binds to these receptors, mimicking the effects of acetylcholine, leading to the release of neurotransmitters such as dopamine. This interaction is responsible for the psychoactive effects associated with nicotine consumption.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Nornicotine: The non-deuterated form of (S)-Nornicotine-d4.
Nicotine: The primary alkaloid found in tobacco, structurally similar but with different pharmacokinetic properties.
Anabasine: Another alkaloid found in tobacco, similar in structure but with distinct biological effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry. This property is not present in its non-deuterated counterparts, making this compound a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
InChI-Schlüssel |
MYKUKUCHPMASKF-FUQHWSCXSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2)[2H] |
Kanonische SMILES |
C1CC(NC1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
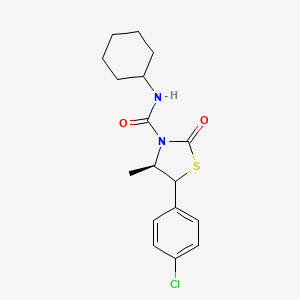
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
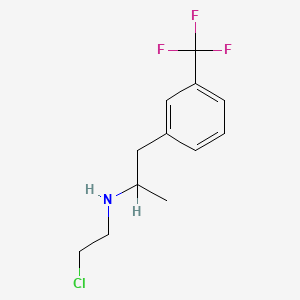



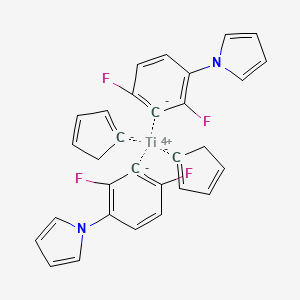
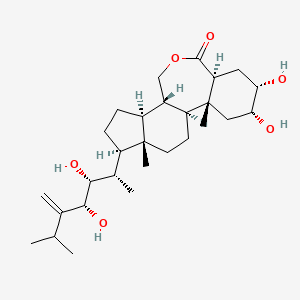
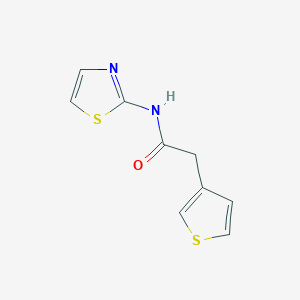
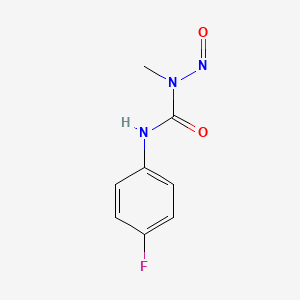
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
